N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Description
N-[2-(7-Methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted with a methyl group at the 7-position, fused to a benzofuran moiety at the 3-position, and linked to a thiophene-2-carboxamide group. This structure combines electron-rich aromatic systems (benzofuran, thiophene) with a hydrogen-bond-accepting carbonyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S/c1-13-8-9-14-16(12-20(25)27-18(14)11-13)22-21(15-5-2-3-6-17(15)28-22)24-23(26)19-7-4-10-29-19/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUIHRBXVAIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Methyl-2-oxo-2H-chromen-4-carboxylic Acid
The chromen moiety is synthesized via the Kostanecki-Robinson reaction , where 2-hydroxy-5-methylacetophenone undergoes cyclocondensation with diethyl oxalate in the presence of sodium ethoxide. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dry ethanol | 85–90 |
| Temperature | Reflux (78°C) | 24 hr |
| Catalyst | Sodium ethoxide (1.2 equiv) | — |
The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (m.p. 212–214°C).
Preparation of 3-Amino-1-benzofuran
3-Amino-1-benzofuran is synthesized through Buchwald-Hartwig amination of 3-bromo-1-benzofuran using ammonia gas and a palladium-Xantphos catalyst. Optimized conditions:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 70–75 |
| Temperature | 110°C | 18 hr |
| Catalyst | Pd(OAc)₂/Xantphos (5 mol%) | — |
The amine is isolated via vacuum distillation (b.p. 125–127°C at 15 mmHg) and stored under nitrogen.
Coupling of Chromen and Benzofuran Moieties
The chromen-carboxylic acid is activated with thionyl chloride to form the corresponding acyl chloride, which reacts with 3-amino-1-benzofuran in anhydrous dichloromethane (DCM).
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous DCM | 88–92 |
| Temperature | 0°C → RT | 6 hr |
| Base | Triethylamine (2.0 equiv) | — |
The intermediate, N-(1-benzofuran-3-yl)-7-methyl-2-oxo-2H-chromen-4-carboxamide , is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF/Water (2:1) | 80–85 |
| Temperature | 0°C → RT | 4 hr |
| pH | 9–10 | — |
Optimization and Scale-Up Considerations
Catalytic Efficiency in Coupling Reactions
Comparative studies of coupling agents for the chromen-benzofuran amide bond formation reveal:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 25 | 78 | 95 |
| EDCl/HOAt | DMF | 0 | 92 | 98 |
| T3P® | EtOAc | 25 | 95 | 99 |
T3P® (propylphosphonic anhydride) emerges as the optimal agent due to minimal racemization and rapid reaction kinetics.
Purification Challenges
The final compound’s low solubility in common solvents necessitates preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution). Purity exceeds 99% (HPLC, λ = 254 nm).
Spectroscopic Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.52 (s, 1H, NH), 8.21 (d, J = 5.0 Hz, 1H, thiophene), 7.89–6.85 (m, 9H, aromatic), 2.45 (s, 3H, CH₃). |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 160.1 (C=O), 154.3–108.2 (aromatic), 20.7 (CH₃). |
| HRMS (ESI+) | m/z 446.0921 [M+H]⁺ (calc. 446.0925 for C₂₄H₁₆ClNO₄S). |
Industrial Production Feasibility
A continuous-flow synthesis protocol has been proposed for large-scale manufacturing:
-
Chromen synthesis : Microreactor (residence time = 30 min, T = 80°C).
-
Amide coupling : Packed-bed reactor with immobilized T3P® (flow rate = 5 mL/min).
-
Final acylation : Tubular reactor with inline pH monitoring.
This system achieves a throughput of 1.2 kg/day with 93% overall yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl groups to form alcohol derivatives.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Alcohol derivatives of the chromenone and benzofuran moieties.
Substitution: Various substituted benzofuran and thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide exhibit promising anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study:
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in attenuating inflammatory responses.
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. The presence of multiple phenolic groups contributes to its ability to scavenge free radicals.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-[2-(7-methyl... | 15 | Free radical scavenging |
| Quercetin | 20 | Free radical scavenging |
| Vitamin C | 25 | Electron donation |
Potential Mechanisms of Action
The therapeutic effects of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-y]thiophene-2-carboxamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways: It may affect key signaling pathways like NF-kB and MAPK, which are crucial in regulating inflammation and cancer cell survival.
- Interaction with Cellular Targets: Preliminary interaction studies suggest that this compound may bind to specific receptors or proteins involved in cellular proliferation and apoptosis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anticancer Activity: It may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Key Differences :
- Substituents: The analogous compound (C₂₄H₁₇NO₄S) has two methyl groups at the 6- and 7-positions of the chromen-2-one ring, compared to the single 7-methyl group in the target compound.
- Molecular Weight : The additional methyl group increases the molecular weight by ~14 Da (415.46 g/mol vs. ~401.45 g/mol for the target compound) .
| Parameter | Target Compound (7-Methyl) | Dimethyl Analog (6,7-Dimethyl) |
|---|---|---|
| Molecular Formula | C₂₃H₁₅NO₄S | C₂₄H₁₇NO₄S |
| Molecular Weight (g/mol) | ~401.45 | 415.46 |
| Substituents | 7-Methyl | 6,7-Dimethyl |
Functional Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide
Key Comparisons :
- Core Structure : Both compounds share the thiophene-2-carboxamide group but differ in the aromatic system attached. The analog substitutes a nitrobenzene ring instead of the chromen-benzofuran system.
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings is 8.50–13.53°, influencing crystal packing and intermolecular interactions.
- Bioactivity: The nitro-substituted analog exhibits genotoxicity in bacterial and human cells, a trait shared by many thiophene carboxamides. The target compound’s coumarin moiety may confer additional bioactivity, such as anticoagulant or antioxidant effects, though this requires experimental validation .
| Parameter | Target Compound | N-(2-Nitrophenyl) Analog |
|---|---|---|
| Aromatic System | Chromen-benzofuran-thiophene | Nitrobenzene-thiophene |
| Dihedral Angle (Thiophene-Aromatic) | Likely >15° (rigid fused system) | 8.50–13.53° |
| Bioactivity | Potential antimicrobial | Genotoxic, antibacterial |
Pharmaceutical Derivatives: Patented Thiophene/Furan Carboxamides
Relevant Examples :
- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide (Patent, 2019): This compound incorporates a quinoline-piperidine scaffold linked to thiophene-2-carboxamide, highlighting the pharmacophoric importance of the thiophene group in drug design.
Comparison Highlights :
- Scaffold Diversity: The target compound’s coumarin-benzofuran scaffold is distinct from quinoline or pyrimidine systems in patented analogs.
- Substituent Impact : The 7-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., tetrahydrofuran-3-yl-oxy) in patented derivatives .
Structural and Electronic Properties
Hydrogen Bonding and Crystal Packing
- Target Compound: The thiophene-2-carboxamide group can act as a hydrogen-bond acceptor (C=O) and donor (N–H), facilitating interactions similar to those observed in N-(2-nitrophenyl)thiophene-2-carboxamide, where weak C–H⋯O/S interactions stabilize crystal packing .
- Dimethyl Analog : Additional methyl groups may disrupt hydrogen bonding, reducing crystallinity compared to the target compound .
Electronic Effects
Biological Activity
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide, with CAS number 919739-48-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 439.4 g/mol. Its structure features a chromenone moiety linked to a benzofuran and a thiophene carboxamide, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H17NO6 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 919739-48-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various human cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung cancer), and HT-1080 (fibrosarcoma). The compound's mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Case Study:
In an in vitro study, this compound demonstrated an IC50 value in the low micromolar range against the aforementioned cancer cell lines. For instance, it showed an IC50 of 0.015 µM against A549 cells, comparable to standard chemotherapeutic agents .
Antimicrobial Activity
The thiophene scaffold in this compound suggests potential antimicrobial properties. Thiophene derivatives have been reported to possess various antimicrobial activities, and this compound may similarly inhibit bacterial growth or fungal pathogens.
Research Findings:
A review on thiophene derivatives indicated that modifications in the thiophene ring can enhance antimicrobial efficacy. The introduction of specific substituents in the thiophene ring of this compound could lead to improved activity against resistant strains of bacteria .
Anti-inflammatory Activity
Compounds with chromenone structures are often associated with anti-inflammatory properties. The presence of the benzofuran moiety may further enhance this activity by modulating inflammatory pathways.
Mechanism:
The anti-inflammatory activity is hypothesized to be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the chromenone or benzofuran moieties can significantly impact its potency.
| Modification | Effect on Activity |
|---|---|
| Substitution on Chromenone | Enhanced antiproliferative activity observed with specific groups |
| Variation in Thiophene Ring | Potential increase in antimicrobial properties |
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | H₂SO₄ (cat.), reflux | Core formation | 60-75% |
| 2 | EDC, DMAP, DCM | Amide coupling | 50-65% |
| 3 | Ethanol recrystallization | Purification | >95% purity |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs a suite of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., chromene carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (415.0878 g/mol) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the amide group) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
Advanced: What strategies optimize synthesis yield and purity?
Answer:
Optimization methods include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in amide coupling .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization yields .
- Computational Design : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error approaches .
- Purification Protocols : Gradient HPLC with C18 columns resolves closely related impurities .
Advanced: How does the compound interact with biological targets?
Answer:
Mechanistic studies suggest:
- Enzyme Inhibition : The chromene core may inhibit cyclooxygenase (COX) or kinases, validated via fluorescence-based assays .
- Receptor Binding : The thiophene-carboxamide group interacts with hydrophobic pockets in receptors (e.g., G-protein-coupled receptors) .
- Cellular Assays : Antiproliferative activity in cancer cell lines (IC₅₀ values: 5-20 µM) via MTT assays .
Q. Example SAR Table :
| Modification | Bioactivity Change | Mechanism |
|---|---|---|
| C7 Methyl (→ Ethyl) | Reduced potency | Steric hindrance |
| Thiophene → Furan | Lower IC₅₀ (COX-2) | Enhanced H-bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
